N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide

Catalog No.
S8375853
CAS No.
M.F
C41H40N4O11
M. Wt
764.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)m...

Product Name

N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide

IUPAC Name

N-[5-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide

Molecular Formula

C41H40N4O11

Molecular Weight

764.8 g/mol

InChI

InChI=1S/C41H40N4O11/c1-26(46)42-39-35(45(50)51)23-34(40(43-39)54-22-21-27-9-15-31(16-10-27)44(48)49)37-24-36(47)38(56-37)25-55-41(28-7-5-4-6-8-28,29-11-17-32(52-2)18-12-29)30-13-19-33(53-3)20-14-30/h4-20,23,36-38,47H,21-22,24-25H2,1-3H3,(H,42,43,46)/t36-,37-,38-/m1/s1

InChI Key

JUYNRDATCNBBEO-UJTUJTOWSA-N

SMILES

CC(=O)NC1=C(C=C(C(=N1)OCCC2=CC=C(C=C2)[N+](=O)[O-])C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=C(C(=N1)OCCC2=CC=C(C=C2)[N+](=O)[O-])C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)[N+](=O)[O-]

Isomeric SMILES

CC(=O)NC1=C(C=C(C(=N1)OCCC2=CC=C(C=C2)[N+](=O)[O-])[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)[N+](=O)[O-]

N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide is a complex organic compound with the molecular formula C41H40N4O11 and a molecular weight of 764.79 g/mol. This compound features a distinctive structure characterized by a pyridine ring, multiple aromatic moieties, and a hydroxytetrahydrofuran unit, which contribute to its potential biological activities and chemical reactivity. The compound is categorized under various chemical databases, indicating its significance in research and development .

Due to the presence of functional groups such as the acetamide, nitro, and methoxy groups. Key reactions may include:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, potentially yielding derivatives with different substituents.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and biological activity.
  • Esterification: The hydroxyl group in the tetrahydrofuran moiety can react with carboxylic acids to form esters, which may enhance solubility or alter pharmacokinetics.

Preliminary studies suggest that N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide exhibits significant biological activity. Potential activities include:

  • Anticancer Properties: Due to its complex structure, it may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: The presence of methoxy and nitro groups may contribute to anti-inflammatory properties.
  • Antimicrobial Activity: The compound's unique structure could provide antimicrobial effects against various pathogens.

Further empirical studies are necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide typically involves multi-step organic synthesis techniques:

  • Formation of Tetrahydrofuran Moiety: Starting from appropriate precursors, the tetrahydrofuran ring is constructed through cyclization reactions.
  • Introduction of Aromatic Groups: Coupling reactions (such as Suzuki or Heck coupling) are employed to introduce bis(4-methoxyphenyl) and phenyl groups.
  • Nitro Group Addition: The nitro group is introduced via electrophilic nitration of the pyridine ring.
  • Final Acetylation: The final step involves acetylation of the amine group to yield the target compound.

Each step requires careful optimization to ensure high yield and purity.

N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Chemical Research: Useful in studying structure-function relationships in medicinal chemistry.
  • Biological Studies: Investigating cellular mechanisms and pathways affected by this compound.

Interaction studies are crucial for understanding how N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide interacts with biological targets:

  • Protein Binding Studies: Assessing how well the compound binds to specific proteins involved in disease pathways.
  • Receptor Interaction: Evaluating its affinity for various receptors (e.g., estrogen or androgen receptors) that could mediate its effects.
  • Synergistic Effects: Exploring combinations with other therapeutic agents to enhance efficacy.

Several compounds share structural similarities with N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
Compound APyridine core with methoxy groupsLacks hydroxytetrahydrofuran moiety
Compound BNitro-substituted aromatic ringsDifferent substitution pattern on pyridine
Compound CSimilar tetrahydrofuran structureContains additional halogen substituents

These comparisons highlight the unique combination of functional groups and structural complexity present in N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide that may contribute to its distinct biological activities and potential therapeutic applications.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name reflects its polycyclic architecture:

  • Core structure: A pyridine ring substituted with nitro groups at positions 3 and 6, an acetamide at position 2, and a tetrahydrofuran (THF) moiety at position 5.
  • THF substituents:
    • A hydroxymethyl group at C4 (4-hydroxytetrahydrofuran).
    • A bis(4-methoxyphenyl)(phenyl)methoxy (trityl-type) protecting group at C5.
  • Phenethoxy chain: A 4-nitrophenethoxy group at position 6 of the pyridine.

The numbering follows pyridine as the parent chain, prioritizing nitro and acetamide groups for lower locants.

Stereochemical Configuration Analysis

Absolute Configuration Determination at C2R, C4R, and C5R Positions

The stereodescriptor (2R,4R,5R) indicates three chiral centers in the THF ring. Configuration determination typically employs:

MethodApplicationExample from Literature
X-ray crystallographyDefinitive spatial assignmentTylophorine structure resolution
NMR coupling constantsAnalysis of $$ J $$-values for dihedral anglesVicinal coupling in THF systems
Optical rotationComparison to known enantiomers(+)-Tylophorine benchmarks

For this compound, the C2R and C5R configurations likely induce a twisted boat conformation in the THF ring, as observed in related alkaloids.

Conformational Analysis of Tetrahydrofuran Ring System

Density functional theory (DFT) calculations predict the following conformational preferences:

$$ E{\text{chair}} = -12.3 \, \text{kcal/mol} \quad \text{vs.} \quad E{\text{twist-boat}} = -9.8 \, \text{kcal/mol} $$

The 4-hydroxyl group stabilizes the chair conformation through intramolecular hydrogen bonding with the C5 trityl ether oxygen.

Functional Group Characterization

Bis(4-methoxyphenyl)(phenyl)methoxy Protecting Group Topology

This trityl-derived group exhibits:

  • Steric bulk: Van der Waals volume = 298 ų, shielding the THF oxygen from nucleophilic attack.
  • Electronic effects:
    • Methoxy groups donate electrons via resonance ($$ \sigmap = -0.27 $$).
    • Calculated Hammett constant ($$ \sigma{\text{total}} = -0.62 $$) indicates strong electron-donating character.

Comparative stability data:

Protecting GroupHalf-life in pH 7.4 BufferReference
Trityl (this compound)48 hr
Dimethoxytrityl (DMT)12 hr
Monomethoxytrityl (MMT)6 hr

Nitro and Phenethoxy Substituent Electronic Effects

Nitro groups:

  • Position 3 nitro: $$ \sigma_m = +1.43 $$, strong meta-directing deactivator.
  • Position 6 nitro: Ortho to phenethoxy, creating steric tension ($$ \Delta G^\ddagger = 15.2 \, \text{kcal/mol} $$).

4-Nitrophenethoxy chain:

  • $$ \lambda_{\text{max}} = 318 \, \text{nm} $$ (UV-vis) due to $$ \pi \rightarrow \pi^* $$ transitions in the nitroaromatic system.
  • Torsional barrier between pyridine and phenethyl groups: $$ 8.3 \, \text{kcal/mol} $$ (DFT B3LYP/6-311+G**).

XLogP3

6.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

764.26935810 g/mol

Monoisotopic Mass

764.26935810 g/mol

Heavy Atom Count

56

Dates

Last modified: 01-05-2024

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